molecular formula C15H14ClNO B172416 4-chloro-N-(2,5-dimethylphenyl)benzamide CAS No. 127292-00-6

4-chloro-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B172416
CAS No.: 127292-00-6
M. Wt: 259.73 g/mol
InChI Key: FXBXRWNUPXYIQC-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,5-dimethylphenyl)benzamide is a carboxamide compound of significant interest in structural chemistry and materials science research. Benzamide scaffolds are recognized as important building blocks in the development of agrochemicals and pharmaceuticals, with commercial examples including the fungicide flutolanil . In-depth crystallographic studies reveal key structural features of this molecule. The dihedral angle between the benzoyl and aniline benzene rings is 95.0 (1)°, and the ortho- and meta-methyl substituents on the aniline ring are positioned anti to the N–H bond . In the crystal lattice, molecules are linked into a stable supramolecular architecture via intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers . The compound serves as a valuable model for investigating the effect of substituents on the molecular conformation and crystal packing of N-(aryl)benzamides . Applications & Research Value: This compound is primarily used in non-clinical research. Its applications include serving as a precursor in synthetic chemistry, a model compound for crystallographic and hydrogen-bonding studies, and a building block for exploring structure-activity relationships in material science . Handling Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBXRWNUPXYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127292-00-6
Record name 4-CHLORO-2',5'-BENZOXYLIDIDE
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Synthetic Strategies and Methodologies for 4 Chloro N 2,5 Dimethylphenyl Benzamide and Analogues

Conventional Synthetic Pathways to Substituted Benzamides

The traditional synthesis of N-substituted benzamides, including 4-chloro-N-(2,5-dimethylphenyl)benzamide, predominantly relies on the robust and well-established method of forming an amide bond between an acyl chloride and an amine.

Amide Bond Formation via Acyl Chlorides and Anilines

The synthesis of this compound is classically achieved through the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline. This reaction is a prime example of nucleophilic acyl substitution. pearson.comstudysmarter.co.uk The mechanism proceeds in two main stages: addition and elimination. chemguide.co.ukchemguide.co.uk

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. pearson.comchemguide.co.uk This attack leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge, while the nitrogen atom gains a positive charge. chemguide.co.uk

Optimization of Reaction Conditions for Yield and Purity

The efficiency and outcome of the acylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, and the reaction temperature.

Generally, the acylation of amines with acyl chlorides is conducted in aprotic solvents at room temperature. researchgate.net A suitable base, such as a tertiary amine like triethylamine (TEA) or pyridine, is often added to the reaction mixture. researchgate.net The primary role of this base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. chemguide.co.uklibretexts.org This prevents the protonation of the starting aniline (B41778), which would render it non-nucleophilic and halt the reaction.

The choice of solvent can influence the reaction rate and the ease of product isolation. Dichloromethane (DCM) is a commonly used solvent for this type of reaction. reddit.com The reaction temperature is also a critical factor; while many reactions proceed readily at room temperature, cooling may be necessary to control highly exothermic reactions. globalconference.info Conversely, gentle heating might be required for less reactive substrates.

Recent studies have explored optimizing these conditions to improve yields and purity. For instance, a metal-free amidation of aroyl chlorides was investigated using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as a nitrogen source and promoter in solvents like 1,2-dichloroethane (DCE). nih.gov The optimization of this specific system showed that the stoichiometry of the reagents is crucial; for example, reacting benzoyl chloride with 2.5 equivalents of LiN(SiMe₃)₂ in DCE at room temperature for just 5 minutes resulted in an 80% yield of the corresponding benzamide (B126). nih.gov

Table 1: Optimization of Amidation Reaction Conditions

Entry Nitrogen Source Solvent Yield (%)
1 LiHMDS in THF DCE 80
2 LiHMDS in toluene DCE 0
3 NaHMDS in THF DCE 60
4 KHMDS in toluene DCE 0

Data derived from a study on the amidation of aroyl chlorides. nih.gov

Emerging and Green Chemistry Approaches in Benzamide Synthesis

In response to the growing demand for more sustainable and efficient chemical processes, several innovative methods for benzamide synthesis have been developed. These approaches often offer advantages such as reduced reaction times, milder conditions, and higher yields.

Microwave-Assisted Organic Synthesis of Benzamide Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. rasayanjournal.co.in Microwave irradiation can lead to a significant reduction in reaction time compared to conventional heating methods, often from hours to mere minutes. rasayanjournal.co.intandfonline.com

In the context of benzamide synthesis, microwave energy can be used to drive the reaction between a carboxylic acid and an amine directly, sometimes even in the absence of a solvent or catalyst. For example, the reaction of benzylamine with acetic acid under microwave irradiation can produce the corresponding N-acetylated compound in a few minutes with yields exceeding 90%. tandfonline.com Similarly, the synthesis of various benzamides has been achieved through the microwave-assisted ring opening of oxazolone precursors with amines, a reaction that is difficult to achieve via conventional heating. researchgate.net The hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional reflux, can be completed in just 7 minutes with a 99% yield using microwave assistance. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Conventional Method (Time) Microwave Method (Time) Yield (%)
Benzamide Hydrolysis 1 hour 7 minutes 99
Toluene Oxidation 10-12 hours 5 minutes 40
Benzyl Chloride Hydrolysis 35 minutes 3 minutes 97

Data illustrates the significant rate enhancements achieved with microwave-assisted synthesis. rasayanjournal.co.in

Photocatalytic Arylation of Isonitriles for N-Substituted Benzamides

A novel and alternative pathway for the synthesis of N-substituted benzamides involves the arylation of isonitriles. nih.govbeilstein-journals.org Recently, a method utilizing visible-light photoredox catalysis has been developed for this transformation. nih.govbeilstein-journals.orgnih.gov This approach employs diaryliodonium salts as stable and efficient arylating agents. nih.gov

The reaction is typically initiated by a photocatalyst, such as Ru(bpy)₃₂, under blue light irradiation. nih.gov The proposed mechanism involves the photocatalyst absorbing light and reaching an excited state, which then interacts with the diaryliodonium salt. This leads to the generation of an aryl radical, which is subsequently trapped by the isonitrile molecule to form an imidoyl radical intermediate. beilstein-journals.org This intermediate is then converted to the final benzamide product. This method allows for the preparation of a broad range of benzamides under mild conditions. nih.govnih.gov

Inorganic Base-Catalyzed Formations of N-Substituted Benzamides from α-Amido Sulfones

Another innovative approach utilizes α-amido sulfones as precursors for the synthesis of N-substituted benzamides. nih.gov α-Amido sulfones can serve as stable sources of N-acylimines or N-acyliminium ions. researchgate.netrsc.org

In a recently developed method, N-substituted benzamides were prepared through the reaction of in situ generated protected imines from α-amido sulfones with various nitrogen nucleophiles. nih.gov This reaction is catalyzed by a simple inorganic base, such as potassium hydroxide (KOH), in a solvent like dichloromethane at room temperature. nih.gov The process provides a practical and general route to a diverse array of N-substituted benzamides. Researchers optimized the reaction conditions by testing different solvents and bases, finding that the combination of KOH in CH₂Cl₂ at room temperature for 24 hours provided good results for their model system. nih.gov This methodology highlights the potential of α-amido sulfones as versatile building blocks in organic synthesis. nih.gov

Design and Synthesis of Precursor Molecules for this compound

The synthesis of this compound is achieved through the amide coupling of two primary precursor molecules: an activated carboxylic acid derivative and an aniline derivative. The design of the synthesis focuses on the reliable and efficient preparation of these key intermediates.

The two essential precursors are:

4-chlorobenzoyl chloride

2,5-dimethylaniline

The standard synthetic route involves the reaction of 2,5-dimethylaniline with 4-chlorobenzoyl chloride, typically in the presence of a base to neutralize the hydrogen chloride by-product.

Synthesis of 4-chlorobenzoyl chloride

4-chlorobenzoyl chloride is a crucial intermediate in organic synthesis, used to introduce the 4-chlorobenzoyl group into molecules. anshulchemicals.com It is an acyl chloride consisting of a benzoyl chloride with a chloro substituent at the para-position. chemdad.com

The most common and industrially significant method for synthesizing 4-chlorobenzoyl chloride is by the chlorination of 4-chlorobenzoic acid. nbinno.com This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being widely used. nbinno.com The reaction involves heating a solution of 4-chlorobenzoic acid in excess thionyl chloride. The reaction proceeds to form the desired 4-chlorobenzoyl chloride, with sulfur dioxide and hydrogen chloride gas as by-products.

Reaction Scheme: C₇H₅ClO₂ (4-chlorobenzoic acid) + SOCl₂ (thionyl chloride) → C₇H₄Cl₂O (4-chlorobenzoyl chloride) + SO₂ + HCl

Table 2: Properties of 4-chlorobenzoyl chloride

Property Value
Chemical Formula C₇H₄Cl₂O anshulchemicals.com
Molecular Weight 175.01 g/mol chemdad.com
Appearance Clear, colorless to faintly colored liquid chemdad.comnbinno.com
Melting Point 11-14 °C (lit.) chemdad.com
Boiling Point 102-104 °C/11 mmHg (lit.) chemdad.com
Density 1.365 g/mL at 20 °C (lit.) chemdad.com

| Sensitivity | Moisture sensitive; reacts with water and alcohol anshulchemicals.comchemdad.com |

Synthesis of 2,5-dimethylaniline

2,5-dimethylaniline, also known as 2,5-xylidine, is a primary arylamine used in the production of dyes, pigments, pharmaceuticals, and other organic molecules. chemicalbook.comnih.gov It is an aniline derivative where two hydrogen atoms on the benzene (B151609) ring are replaced by methyl groups at positions 2 and 5. nih.gov

The synthesis of 2,5-dimethylaniline, similar to many other xylidines, starts from the corresponding xylene, in this case, p-xylene. wikipedia.org The process involves two main steps:

Nitration: p-xylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 1,4-dimethyl-2-nitrobenzene. wikipedia.org

Reduction: The resulting nitroxylene is then reduced to form 2,5-dimethylaniline. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or platinum) or by chemical reduction, such as with iron in the presence of hydrochloric acid. wikipedia.org

Reaction Scheme:

C₈H₁₀ (p-xylene) + HNO₃ → C₈H₉NO₂ (1,4-dimethyl-2-nitrobenzene) + H₂O wikipedia.org

C₈H₉NO₂ (1,4-dimethyl-2-nitrobenzene) + 3H₂ → C₈H₁₁N (2,5-dimethylaniline) + 2H₂O wikipedia.org

Table 3: Properties of 2,5-dimethylaniline

Property Value
Chemical Formula C₈H₁₁N wikipedia.orgsigmaaldrich.com
Molecular Weight 121.18 g/mol sigmaaldrich.com
Appearance Colorless to dark yellow liquid sigmaaldrich.com
Melting Point 11.5 °C (lit.) chemicalbook.comsigmaaldrich.com
Boiling Point 218 °C (lit.) chemicalbook.comsigmaaldrich.com
Density 0.973 g/mL at 25 °C (lit.) chemicalbook.comsigmaaldrich.com

| Synonyms | 2,5-Xylidine, 2-Amino-p-xylene sigmaaldrich.com |

Advanced Structural Characterization and Conformational Analysis of 4 Chloro N 2,5 Dimethylphenyl Benzamide

Crystallographic Investigations

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline materials. Through the analysis of diffraction patterns, it is possible to construct a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice.

While a specific crystal structure for 4-chloro-N-(2,5-dimethylphenyl)benzamide is not publicly documented, extensive research has been conducted on its isomers and closely related derivatives, providing a robust framework for understanding its likely structural characteristics. Single crystal X-ray diffraction studies on compounds such as 4-chloro-N-(2,3-dimethylphenyl)benzamide and 4-chloro-N-(3,5-dimethylphenyl)benzamide reveal detailed information about their unit cell parameters and crystal systems. nih.govnih.gov

These analyses confirm the molecular connectivity and provide precise bond lengths and angles. For instance, in 4-chloro-N-(2,3-dimethylphenyl)benzamide, the molecule crystallizes in a monoclinic system. nih.gov The data obtained from these derivatives serve as crucial reference points for the structural elucidation of the title compound.

Table 1: Crystallographic Data for Derivatives of this compound
Parameter4-chloro-N-(2,3-dimethylphenyl)benzamide nih.gov4-chloro-N-(3,5-dimethylphenyl)benzamide nih.gov
Molecular FormulaC₁₅H₁₄ClNOC₁₅H₁₄ClNO
Molecular Weight (g/mol)259.72259.72
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.1082 (8)14.2763 (7)
b (Å)19.5189 (17)10.7038 (6)
c (Å)9.2943 (9)9.5245 (4)
β (°)111.957 (11)108.087 (5)
Volume (ų)1364.3 (2)1383.52 (12)
Z44
Temperature (K)293295

The conformation of benzanilide (B160483) derivatives is largely defined by the relative orientations of the two aromatic rings and the central amide (-CONH-) bridge. These orientations are best described by dihedral and torsion angles. In these structures, the N-H and C=O bonds of the amide group typically adopt an anti conformation to each other. nih.govnih.gov

Torsion angles provide further detail about the geometry around specific bonds. For example, in 4-chloro-N-(2,3-dimethylphenyl)benzamide, the torsion angles C9—C8—N1—C1 and C13—C8—N1—C1, which describe the rotation around the N-aryl bond, are -64.2 (3)° and 117.4 (2)°, respectively. nih.gov The rotation around the C-carbonyl bond, described by torsion angles C3—C2—C1—N1 and C7—C2—C1—N1, is 158.0 (2)° and -22.5 (3)°. nih.gov

Table 2: Selected Dihedral and Torsion Angles (°) for Derivatives
Angle TypeAngle Definition4-chloro-N-(2,3-dimethylphenyl)benzamide nih.gov4-chloro-N-(3,5-dimethylphenyl)benzamide nih.gov
Dihedral Angle (Benzoyl/Aniline (B41778) Rings)Plane 1 vs. Plane 295.0 (1)11.5 (1)
Dihedral Angle (Amide/Benzoyl Ring)--15.8 (2)
Dihedral Angle (Amide/Aniline Ring)--27.2 (2)
Torsion AnglesC9—C8—N1—C1-64.2 (3)-
C7—C2—C1—N1-22.5 (3)-

Intermolecular interactions, particularly hydrogen bonds, are the primary forces governing how molecules assemble in the solid state. In the crystal structures of 4-chlorobenzamide (B146232) derivatives, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O).

The most common interaction observed is the N—H···O hydrogen bond, which links adjacent molecules. nih.govnih.gov In addition to these classical hydrogen bonds, weaker interactions such as C—H···π interactions can also play a significant role in stabilizing the crystal structure. In 4-chloro-N-(2,3-dimethylphenyl)benzamide, two distinct C—H···π interactions are observed, where a hydrogen atom from one molecule interacts with the electron-rich π-system of a benzene (B151609) ring on a neighboring molecule. nih.gov The analogous compound, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, also forms dimers linked by pairs of N—H···O hydrogen bonds. nih.gov

The interplay of intermolecular interactions gives rise to well-defined, repeating patterns known as supramolecular architectures or crystal packing motifs. The specific motif adopted can be influenced by subtle changes in molecular structure, such as the position of substituents.

For instance, in the crystal structure of 4-chloro-N-(3,5-dimethylphenyl)benzamide, the N—H···O hydrogen bonds link the molecules into infinite C(4) chains that propagate along the c-axis direction. nih.gov In contrast, the related sulfonamide, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, forms centrosymmetric dimers through pairs of N—H···O hydrogen bonds. nih.gov The packing of 4-chloro-N-(2,3-dimethylphenyl)benzamide is influenced by a combination of N—H···O hydrogen bonds and C—H···π interactions, leading to a more complex three-dimensional network. nih.gov

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. Typically, the asymmetric unit contains one molecule (Z'=1). However, it can sometimes contain multiple, conformationally distinct molecules (Z'>1). This phenomenon is often associated with conformational polymorphism, where a single compound can crystallize in different forms.

A pertinent example is found in the structure of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, which contains two independent molecules in its asymmetric unit (Z'=2). nih.gov These two molecules exhibit different conformations, particularly in the torsion angles involving the sulfonamide bridge and the degree of tilt between the aromatic rings. The C—SO₂—NH—C torsion angles are 65.3 (2)° in one molecule and 54.6 (2)° in the other, while the dihedral angles between the rings are 59.3 (1)° and 45.8 (1)°, respectively. nih.gov This demonstrates the conformational flexibility of the N-(2,5-dimethylphenyl) group and suggests that the target compound, this compound, may also exhibit similar polymorphic behavior.

Spectroscopic Methods for Structural Elucidation

While crystallography provides the ultimate detail on solid-state structure, spectroscopic methods are indispensable for confirming the identity and structure of compounds in various states. Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to characterize newly synthesized benzamides. nih.govnih.gov

IR spectroscopy is used to identify the characteristic vibrations of functional groups. For a compound like this compound, key expected signals would include the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and various C-H and C=C stretching vibrations from the aromatic rings. niscpr.res.in

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, splitting patterns, and integrals in the ¹H NMR spectrum confirm the number and connectivity of protons, while the ¹³C NMR spectrum identifies all unique carbon atoms. This data is crucial for confirming that the desired molecular structure has been successfully synthesized. rsc.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons on the 4-chlorobenzoyl and 2,5-dimethylphenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group protons on the dimethylphenyl ring exhibit signals in the upfield region, usually around δ 2.0-2.5 ppm. The amide proton (N-H) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found at a low field (δ 160-170 ppm). The aromatic carbons resonate in the range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the methyl groups are observed in the upfield region of the spectrum. Detailed analysis of the ¹³C NMR spectrum of a related compound, N-phenyl-2-[(trichloroacetyl)amino]benzamide, revealed 13 distinct signals, with some having higher intensity, suggesting magnetic equivalence of certain carbon atoms. psu.edu

Table 1: Representative NMR Data for Benzamide (B126) Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(2,6-dimethylphenyl) benzamide 7.89 (d, J = 7.2 Hz, 2H), 7.64 (s, 1H), 7.54 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.4 Hz, 2H), 7.16 – 7.07 (m, 3H), 2.24 (s, 6H) 166.00, 135.62, 134.38, 133.98, 131.70, 128.66, 128.20, 127.34, 127.27, 18.44 rsc.org
4-chloro-N-phenylbenzamide 7.82-7.87 (m, 1H), 8.14-8.22 (m, 3H), 12.55 (s, 1H) 164.8, 138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2 rsc.org
4-chloro-N-(2-hydroxyethyl)benzamide - Data available in SpectraBase nih.gov

Note: This table provides data for related structures to illustrate typical chemical shifts. Specific data for this compound may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the amide group is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) gives a strong absorption band around 1630-1680 cm⁻¹. The N-H bending (Amide II band) is usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is observed in the lower frequency region, typically between 600 and 800 cm⁻¹. For instance, in a study of 4-chloro-N,N-diphenylbenzamide, an intense band at 1690.92 cm⁻¹ (calculated) and 1651.01 cm⁻¹ (experimental) was attributed to the C=O stretching motion. niscpr.res.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the aromatic rings often gives a strong signal in the Raman spectrum. The C=O and C-Cl stretching vibrations are also Raman active. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Studies on related compounds like 4-chloro-5-fluoro-1,2-phenylenediamine have utilized both FTIR and FT-Raman spectra for a comprehensive vibrational analysis. nih.gov

Table 2: Key Vibrational Frequencies for Benzamide Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Technique Reference
N-H Stretch 3285-3199 IR researchgate.net
C=O Stretch (Amide I) 1643 IR rsc.org
Aromatic C-C Stretch 1579 IR rsc.org
C-N Stretch 1304-1168 IR researchgate.net
S-N Stretch 945-893 IR researchgate.net

Note: This table provides data for related structures. Specific frequencies for this compound may differ slightly.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M]⁺ and another at [M+2]⁺ with a relative intensity ratio of approximately 3:1.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of benzoyl and anilide fragments. For example, in the mass spectrum of 4-chloro-N,N-diphenylbenzamide, molecular ions were observed at m/z 307.08 and 309.07, with a base peak at m/z 146, corresponding to the loss of the chlorophenyl group. niscpr.res.in

Vibrational Mode Analysis and Spectral Assignments

A detailed vibrational mode analysis involves assigning the observed bands in the FTIR and Raman spectra to specific molecular vibrations. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations. By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a more accurate and complete assignment of the spectral bands can be achieved.

For N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, a related class of compounds, the N-H stretching vibrations were observed in the range of 3285-3199 cm⁻¹, while the asymmetric and symmetric SO₂ vibrations were found in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net Such detailed assignments provide a deeper understanding of the molecule's dynamic behavior and the nature of its chemical bonds.

Computational Chemistry and Molecular Modeling of 4 Chloro N 2,5 Dimethylphenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying amide derivatives. niscpr.res.in The B3LYP functional is a commonly used method in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p) to perform these in-silico studies, offering a balance between computational cost and accuracy. niscpr.res.inniscpr.res.inresearchgate.net Such calculations are foundational for geometry optimization, predicting vibrational frequencies, and calculating NMR chemical shifts. niscpr.res.inresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of benzamide (B126), this involves calculating key bond lengths, bond angles, and dihedral (torsion) angles. While specific experimental data for 4-chloro-N-(2,5-dimethylphenyl)benzamide is not available, analysis of closely related structures provides a strong indication of its geometric parameters. For instance, studies on compounds like 4-chloro-N,N-diphenylbenzamide and 4-chloro-N-(2,3-dimethylphenyl)benzamide reveal the typical bond distances and angles for the amide linkage and the connected aromatic rings. niscpr.res.innih.gov

Table 1: Selected Optimized Geometrical Parameters for Related Benzamide Structures This table presents data from computationally studied related compounds to illustrate typical geometric values.

Parameter Compound Value
Dihedral Angle (Benzoyl vs. Aniline (B41778) Ring) 4-chloro-N-(2,3-dimethylphenyl)benzamide 95.0 (1)°
Dihedral Angle (Benzoyl vs. Aniline Ring) 4-chloro-N-(3,5-dimethylphenyl)benzamide 11.5 (1)°
Dihedral Angle (Benzoyl vs. Aniline Ring) 4-chloro-N-phenylbenzamide 59.6 (1)°
Bond Length (C=O) 4-chloro-N,N-diphenylbenzamide 1.23 Å (Calculated)
Bond Length (C-N) 4-chloro-N,N-diphenylbenzamide 1.37 Å (Calculated)

Source: nih.govresearchgate.netnih.gov

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. These theoretical spectra are often compared with experimental results to validate both the computational model and the interpretation of the experimental data. researchgate.net For example, in studies of similar molecules like 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the DFT (B3LYP) method with a 6-311G(d,p) basis set provided satisfactory results for predicting IR and Raman spectra. researchgate.net Key vibrational modes for this compound would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend coupled with C-N stretch (Amide II), C-Cl stretch, and various aromatic C-H and C=C stretching and bending modes.

The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts (¹H and ¹³C) using DFT. researchgate.net This method involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

This computational prediction is invaluable for confirming chemical structures. In a study on 4-chloro-N,N-diphenylbenzamide, the calculated ¹³C shift for the carbonyl carbon was found to be at δ 166.39, which matched well with the experimental value of δ 169.64, thus confirming the amide linkage. niscpr.res.in Similar accuracy would be expected for this compound, allowing for precise assignment of its NMR signals.

Table 2: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 4-chloro-N,N-diphenylbenzamide

Carbon Atom Experimental Shift (δ ppm) Calculated Shift (δ ppm)
Carbonyl Carbon (C=O) 169.64 166.39
Phenyl Ring Carbon (near Cl) 128.34 Not specified

Source: niscpr.res.in

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction and hydrogen bonding. nih.gov Conversely, the most positive potential (blue) would be localized on the amide hydrogen (N-H), highlighting its acidic character and its role as a hydrogen bond donor. The aromatic rings would exhibit regions of moderately negative potential above and below the plane of the rings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. It is associated with nucleophilic character.

LUMO: Represents the ability of a molecule to accept an electron. It is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap indicates that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In benzanilide (B160483) derivatives, the HOMO is often localized on the electron-rich aniline (in this case, dimethylphenyl) ring, while the LUMO tends to be distributed over the electron-withdrawing benzoyl moiety. niscpr.res.in The HOMO-LUMO energy gap and related quantum chemical descriptors, such as ionization potential and electron affinity, can be calculated using DFT to quantify the molecule's reactivity. researchgate.net

Table 3: Example Quantum Chemical Descriptors Calculated via DFT This table shows representative data from related compounds to illustrate the outputs of FMO analysis.

Parameter Definition Typical Value Range
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5 to -7 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1 to -3 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO) 3 to 5 eV
Ionization Potential (I) -E(HOMO) 5 to 7 eV
Electron Affinity (A) -E(LUMO) 1 to 3 eV

Source: nih.govresearchgate.net

Conformational Landscape Exploration via Computational Techniques

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Computational techniques allow for the exploration of this conformational landscape to identify the most stable conformers. This is typically done by systematically rotating the key single bonds—specifically the C-N bond and the C-C bond connecting the carbonyl group to the phenyl ring—and calculating the energy of each resulting structure.

The key conformational features are the torsion angles around the amide bond and the dihedral angle between the two aromatic rings. Studies on similar structures reveal that the amide N-H and C=O bonds often adopt an anti conformation. researchgate.netnih.gov The dihedral angle between the rings is highly dependent on the substitution pattern. For example, the dihedral angle is 5.5(2)° in 4-chloro-N-(3,4-dimethylphenyl)benzamide, but 95.0(1)° in 4-chloro-N-(2,3-dimethylphenyl)benzamide. nih.govnih.gov The presence of two methyl groups on the aniline ring in this compound will create steric hindrance that significantly influences the preferred rotational orientation of the rings, which can be precisely modeled computationally.

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling is a cornerstone of modern drug discovery and chemical research, enabling scientists to predict the biological activity of a compound based on its molecular structure. This approach saves significant time and resources by prioritizing the synthesis and testing of molecules with the highest probability of success. For a molecule like this compound, these techniques can elucidate how its specific structural features—the 4-chloro substitution on the benzoyl ring, the 2,5-dimethyl substitutions on the phenyl ring, and the connecting amide linkage—collectively influence its potential biological effects.

The primary methods used in this field include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with observed activity. nih.gov For benzamide derivatives, relevant descriptors often include:

Electronic Properties: Such as partial atomic charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe a molecule's ability to engage in electronic interactions.

Steric Properties: Including molecular volume, surface area, and specific conformational descriptors. These relate to the size and shape of the molecule and how it fits into a biological target.

Hydrophobicity: Often represented by the partition coefficient (logP), which measures how a compound distributes between an oily and an aqueous phase, predicting its behavior in biological environments.

To illustrate how a QSAR study for this compound and its analogs might be presented, a hypothetical data table is shown below. This table demonstrates how variations in substituents (R1, R2) affect molecular descriptors and, consequently, a predicted biological activity.

CompoundR1R2logP (Predicted)Molecular Weight (g/mol)Predicted Activity (pIC50)
1 (Target)2-CH₃, 5-CH₃4-Cl4.15259.735.8
Analog 12-CH₃, 5-CH₃H3.64225.295.2
Analog 22-CH₃, 5-CH₃4-F3.83243.285.5
Analog 3H4-Cl3.64231.686.1
Analog 42,5-diCl4-Cl4.86300.576.5

Disclaimer: The data in the table above is purely illustrative and hypothetical. It is designed to demonstrate the format of a QSAR study and does not represent real experimental or calculated values for these compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding how a compound like this compound might interact with a specific biological target at the atomic level. The process involves placing the ligand in the binding site of the receptor and calculating the most stable binding poses, ranked by a scoring function that estimates binding affinity. mdpi.comresearchgate.net

For related benzamide structures, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their biological activity. mdpi.com For instance, the amide group (-CONH-) common to all benzamides is a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's active site. The aromatic rings can participate in pi-pi stacking or hydrophobic interactions. A docking study of this compound would reveal how the chloro and dimethyl substituents influence these interactions, potentially enhancing or diminishing binding affinity compared to other analogs.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations allow researchers to observe the system's behavior over time. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. researchgate.net This is particularly important for flexible molecules like N-aryl benzamides. Crystallographic data for the related compound 4-Chloro-N-(2,6-dimethyl-phen-yl)benzamide shows that the molecule can adopt multiple conformations, with significant variation in the dihedral angles between the aromatic rings. nih.gov An MD simulation could explore this conformational landscape for this compound within a binding site, confirming whether a stable interaction is maintained over time.

Biological Activity Profiling and Structure Activity Relationship Sar Studies

Antimicrobial Activity Investigations

The antimicrobial potential of benzamide (B126) derivatives has been a subject of extensive research, with structural modifications playing a key role in their efficacy. nih.govnanobioletters.com The inclusion of halogen atoms like chlorine on the benzene (B151609) ring has been shown in some molecular series to significantly enhance biological activity. nih.govresearchgate.net

Evaluation of Antibacterial Potency Against Relevant Strains

While direct studies on 4-chloro-N-(2,5-dimethylphenyl)benzamide are not extensively detailed in the provided literature, research on analogous structures provides insight into its potential antibacterial properties. The 2,5-dimethylphenyl group is a feature in potent antibacterial agents. nih.gov Studies on various N-phenylbenzamide derivatives have been conducted to evaluate their efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. mdpi.com

For instance, a series of N-[(dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides, which are structurally related, were synthesized and screened against Gram-positive and Gram-negative bacteria. researchgate.net Many of these compounds demonstrated moderate activity against Pseudomonas aeruginosa when compared to the reference drug, ciprofloxacin. researchgate.net Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against several anaerobic Gram-positive bacterial strains. nih.gov However, it is noteworthy that in one study on aminothiazole derivatives, the introduction of a 4-chloro-phenyl substitution resulted in a complete loss of antimicrobial activity against S. aureus and E. faecium, indicating the high importance of specific structural configurations for antibacterial action. nih.gov

Table 1: Antibacterial Activity of Related Benzamide Derivatives

Compound/Derivative Class Bacterial Strain(s) Observed Activity Reference(s)
N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides Pseudomonas aeruginosa Moderate inhibition potential researchgate.net
4-chloro-2-mercaptobenzenesulfonamides Anaerobic Gram-positive bacteria Promising activity nih.gov

This table presents data for structurally related compounds to infer the potential activity of this compound.

Assessment of Antifungal Efficacy Against Pathogenic Fungi

The antifungal properties of benzamide derivatives are an active area of investigation. nanobioletters.com Structure-activity relationship (SAR) analysis of certain novel benzamide derivatives containing a triazole moiety demonstrated that the presence of a chlorine or fluorine atom on the benzene ring significantly improved antifungal activity. nih.govresearchgate.net

These compounds were tested against a panel of phytopathogenic fungi. nih.govresearchgate.net For example, derivatives were evaluated against fungi such as Alternaria solani, with some showing good activity. nih.govresearchgate.net One compound in this series, 6h, exhibited excellent activity against Alternaria alternata, proving superior to the commercial fungicide myclobutanil. nih.govresearchgate.net Another compound, 6k, displayed the broadest antifungal spectrum, with effective concentrations against various fungi. nih.govresearchgate.net Furthermore, the synthetic amide 2-chloro-N-phenylacetamide has been shown to possess antifungal activity against different strains of Aspergillus niger, with a probable mechanism of action involving interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

Table 2: Antifungal Activity of Related Benzamide Derivatives

Compound/Derivative Class Fungal Strain(s) EC50 / MIC Values Reference(s)
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives (with Cl on benzene ring) Alternaria solani 1.90 to 7.07 µg/mL nih.govresearchgate.net
Compound 6h (a triazole-benzamide derivative) Alternaria alternata 1.77 µg/mL nih.govresearchgate.net
Compound 6k (a triazole-benzamide derivative) Various phytopathogenic fungi 0.98 to 6.71 µg/mL nih.govresearchgate.net

This table presents data for structurally related compounds to infer the potential activity of this compound. EC50 (median effective concentration) and MIC (minimum inhibitory concentration) values indicate the potency of the compounds.

Antiviral Properties and Mechanisms of Action

The 2,5-dimethylphenyl scaffold is present in compounds that have demonstrated activity against viruses. nih.gov While direct antiviral data for this compound is limited, studies on related substituted benzamide analogues offer valuable insights. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of Respiratory Syncytial Virus (RSV). nih.gov These compounds were found to potently inhibit RSV replication and the associated inflammatory responses. nih.gov Their mechanism appears to involve the suppression of both viral replication-dependent and -independent cytokine and chemokine induction, highlighting their potential as therapeutic agents for treating RSV infection and its inflammatory symptoms. nih.gov

Anti-inflammatory Mechanisms and Effects

Benzamide and nicotinamide (B372718) derivatives have been noted for their anti-inflammatory properties. nih.gov Research suggests that their mechanism of action may be regulated by inhibiting gene transcription factor NF-κB, which in turn inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov

In Vitro Models for Inflammatory Response Modulation

In vitro studies on compounds structurally similar to this compound have elucidated several anti-inflammatory mechanisms. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were shown to decrease the induction of cytokines and chemokines by RSV in cell models. nih.gov This effect was consistent with the suppression of RSV-induced NF-κB activation. nih.gov

Other related compounds have demonstrated the ability to inhibit key inflammatory mediators. For example, a newly synthesized benzoic acid derivative, LX007, was found to inhibit lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in primary microglial cells. nih.gov This inhibition was associated with the downregulation of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, LX007 attenuated the production of pro-inflammatory cytokines interleukin-1β (IL-1β), IL-6, and TNF-α by potently suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65. nih.gov Another study on N-2-(Phenylamino) benzamide derivatives identified a compound (1H-30) that acts as a dual inhibitor of COX-2 and Topoisomerase I, effectively down-regulating COX-2 and inhibiting the NF-κB pathway. nih.gov

Table 3: In Vitro Anti-inflammatory Effects of Related Benzamide Derivatives

Compound/Derivative Class In Vitro Model Key Mediators/Pathways Inhibited Reference(s)
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues RSV-infected cells NF-κB, Cytokines/Chemokines nih.gov
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) LPS-activated primary microglia NO, PGE2, iNOS, COX-2, IL-1β, IL-6, TNF-α, MAPKs, NF-κB nih.gov
N-2-(Phenylamino) benzamide derivative (1H-30) Gastrointestinal cancer cells COX-2, NF-κB pathway nih.gov

This table summarizes in vitro findings for structurally related compounds to shed light on the potential mechanisms of this compound.

Experimental In Vivo Models for Anti-inflammatory Assessment

The anti-inflammatory potential of benzamide derivatives has been confirmed in various experimental in vivo models. The carrageenan-induced rat paw edema model is a standard method used to assess acute inflammation, and it has been employed to evaluate chalcone (B49325) derivatives of N-(4-acetyl-phenyl)-4-chloro-benzamide. researchgate.net

In one study, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice and prevented lung edema in rats. nih.gov Similarly, a study on N-2-(Phenylamino) benzamide derivatives found that the lead compound, 1H-30, decreased tumor growth in tumor-bearing mice, an effect linked to its anti-inflammatory and apoptotic-inducing properties. nih.gov These in vivo studies corroborate the in vitro findings and support the potential of the benzamide scaffold as a basis for developing new anti-inflammatory agents. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ciprofloxacin
Myclobutanil
2-chloro-N-phenylacetamide
Ergosterol
Metoclopramide
3-Chloroprocainamide
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid
N-(4-acetyl-phenyl)-4-chloro-benzamide

Antiproliferative Activity and Cellular Pathway Modulation

Inhibition of Specific Cancer Cell Lines

There is no specific data available in the public domain regarding the inhibitory effects of this compound on any particular cancer cell lines. Consequently, no data table of IC50 values can be provided.

Molecular Mechanisms of Action in Cell Proliferation Inhibition

The molecular mechanisms through which this compound might inhibit cell proliferation have not been elucidated in published research. Studies on related N-phenyl benzamide derivatives suggest potential mechanisms such as the inhibition of protein kinases like p38α mitogen-activated protein kinase (MAPK), which are crucial for cell growth and survival. benthamscience.comnih.govresearchgate.net However, without direct experimental evidence, the specific pathways modulated by this compound remain unknown.

Elucidation of Molecular Targets and Biological Mechanisms

The identification of specific molecular targets for this compound is an area that requires further investigation.

Enzyme Inhibition Studies

No specific enzyme inhibition data, such as IC50 values, for this compound has been reported in the scientific literature. While some benzamide derivatives have been studied as enzyme inhibitors, for instance, as acetylcholinesterase inhibitors, this specific compound has not been characterized in such assays. researchgate.net

Receptor Binding Affinity and Ligand-Target Interactions

There is no available data on the receptor binding affinity (e.g., Ki values) of this compound for any specific receptors.

Pathway Modulation Studies (e.g., NF-κB Activation Inhibition)

While some N-substituted benzamides have been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway, which plays a critical role in inflammation and cancer, there are no specific studies demonstrating this effect for this compound.

Rational Structure-Activity Relationship (SAR) Exploration

The biological activity of N-phenylbenzamide derivatives, including this compound, is intricately linked to their molecular architecture. SAR studies dissect the molecule to understand how specific structural modifications influence its interactions with biological targets.

Impact of Substituent Position and Electronic Nature on Biological Activity

The nature and position of substituents on both the benzoyl and aniline (B41778) rings of the N-phenylbenzamide scaffold are critical determinants of biological activity. Research into this class of compounds, particularly as antimicrobial and antiparasitic agents, has illuminated several key principles. nih.govnih.gov

For instance, in a series of N-phenylbenzamide derivatives studied for their activity against kinetoplastid parasites, the presence and position of chlorine atoms significantly modulated efficacy. nih.gov Derivatives with chlorine atoms ortho to the imidazoline (B1206853) rings on the benzoyl moiety showed potent activity against Trypanosoma brucei. nih.gov Specifically, a compound with two chlorine atoms in these positions was approximately two to eight times more potent than analogues with only one chlorine substituent. nih.gov This highlights the influential role of halogen substitution on the benzoyl ring, similar to the 4-chloro substitution in the title compound.

Furthermore, studies on N-phenylbenzamides as antimicrobial agents indicate that for activity against Gram-positive bacteria, an electropositive group on the N-phenyl ring (designated as ring "X") and an electronegative group around the carbonyl oxygen are desirable. nih.gov Conversely, for activity against Gram-negative bacteria, a hydrophobic group at the meta-position of the N-phenyl ring, a bulky group at the ortho position, and a small group at the para position are favored. nih.gov In this compound, the 2,5-dimethyl substitutions provide bulky and hydrophobic characteristics to the N-phenyl ring.

The electronic nature of substituents also plays a pivotal role. The electrophilicity index, a descriptor of a molecule's ability to accept electrons, has been linked to the anti-Gram-positive activity of N-phenylbenzamides, suggesting that electrostatic interactions are dominant in their mechanism of action against these bacteria. nih.govresearchgate.net

Substituent Modification Impact on Biological Activity Target Organism Type
Electropositive group on N-phenyl ringDesirable for enhanced activityGram-positive bacteria nih.gov
Electronegative group near carbonyl oxygenDesirable for enhanced activityGram-positive bacteria nih.gov
Hydrophobic group at meta-position of N-phenyl ringDesirable for enhanced activityGram-negative bacteria nih.gov
Bulky group at ortho-position of N-phenyl ringDesirable for enhanced activityGram-negative bacteria nih.gov
Small group at para-position of N-phenyl ringDesirable for enhanced activityGram-negative bacteria nih.gov
Chlorine atoms ortho to linking group on benzoyl ringIncreased potencyTrypanosoma brucei nih.gov

Design Principles for Enhanced Potency and Selectivity

Building upon SAR findings, specific design principles have been formulated to optimize the potency and selectivity of N-phenylbenzamide derivatives. A crucial aspect appears to be the maintenance of a bi-aryl conformation, as spacing the phenyl rings with a methylene (B1212753) unit has been shown to result in inactivity in related scaffolds. nih.gov

For antiparasitic activity, particularly against kinetoplastids, compounds that can bind strongly and selectively to the minor groove of AT-rich DNA are of great interest. nih.gov The N-phenylbenzamide core is a key feature of such DNA minor groove binders. nih.gov Enhancing this interaction while ensuring favorable pharmacokinetic properties, such as membrane permeability, is a key design strategy. Modifying the molecule to lower its pKa has been shown to improve membrane permeability and antitrypanosomal activity in related dicationic compounds. nih.gov

Selectivity is also paramount. For example, in the development of antiviral N-phenyl benzamides, ensuring the compound binds specifically to the viral capsid to stabilize the virion and prevent infection is a primary goal. nih.gov The N-methyl piperazinyl moiety at the para position was found to be essential for antiviral activity in one study, as its replacement with other groups like morpholinyl or imidazolyl led to a loss of activity. nih.gov This underscores the importance of specific substituents at defined positions for achieving selective target engagement.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For N-phenylbenzamides with antimicrobial activity, the key pharmacophoric features differ depending on the target bacteria. nih.gov

For anti-Gram-positive activity:

An electropositive region on the N-phenyl ring.

An electronegative region around the amide carbonyl oxygen.

For anti-Gram-negative activity:

A hydrophobic feature around the meta-position of the N-phenyl ring.

A sterically bulky feature at the ortho-position.

A sterically small feature at the para-position.

These features suggest that for Gram-positive bacteria, the interaction is likely dominated by external electrostatic forces, as their thick cell walls limit permeability. nih.gov In contrast, the thinner, more permeable cell walls of Gram-negative bacteria allow the molecule to enter the cell, where hydrophobic and steric interactions become more critical. nih.gov The core N-phenylbenzamide structure itself is a fundamental pharmacophoric element, often found in potent kinase inhibitors used in anticancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the efficacy of new compounds and for understanding the underlying mechanisms of action.

Development of Predictive Models for Biological Efficacy

Predictive QSAR models have been successfully developed for N-phenylbenzamide derivatives as antimicrobial agents. nih.gov These models use calculated molecular descriptors to predict the anti-Gram-positive and anti-Gram-negative activity. For instance, a Density Functional Theory (DFT) based QSAR study revealed that models incorporating descriptors for molecular weight and total energy could significantly predict activity against both bacterial types. researchgate.net

The robustness and predictive power of QSAR models are assessed using statistical metrics. A high squared correlation coefficient (r²) indicates a good fit of the model to the training data, while a high cross-validated r² (q²) and a high predictive r² (pred_r²) for an external test set confirm the model's ability to predict the activity of new compounds. nih.gov Successful 2D and 3D QSAR models have been developed for various therapeutic targets, yielding high predictive values (e.g., pred_r² > 0.8). nih.gov These models serve as powerful tools in the lead optimization process, allowing for the virtual screening and prioritization of candidates for synthesis and testing.

Importance of Molecular Descriptors in Activity Prediction

The selection of appropriate molecular descriptors is the cornerstone of building a predictive QSAR model. nih.govucsb.edu These descriptors quantify different aspects of a molecule's physicochemical properties. They can be broadly categorized as constitutional, topological, geometric, and electronic. scribd.com

In QSAR studies of N-phenylbenzamides, several descriptors have proven to be of high importance: nih.gov

Molecular Weight (MW): A fundamental descriptor reflecting the size of the molecule. researchgate.net

Total Energy (TE): A quantum chemical descriptor that relates to the stability of the molecule. researchgate.net

LogP: A measure of the molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions. nih.gov

Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability, indicating the potential for steric and dispersion interactions. nih.govucsb.edu

Electrophilicity Index: A quantum chemical descriptor indicating the molecule's ability to accept electrons, which is important for electrostatic interactions. nih.govresearchgate.net

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

The involvement of descriptors like the electrophilicity index for anti-Gram-positive activity and LogP/molar refractivity for anti-Gram-negative activity reinforces the mechanistic hypotheses derived from SAR studies. nih.gov

Molecular Descriptor Type Significance in N-Phenylbenzamide QSAR
Molecular WeightConstitutionalContributes significantly to activity prediction against both Gram-positive and Gram-negative bacteria. researchgate.net
Total EnergyElectronic/QuantumContributes significantly to activity prediction against both bacterial types. researchgate.net
Electrophilicity IndexElectronic/QuantumDominant descriptor for anti-Gram-positive activity, indicating electrostatic interactions. nih.gov
LogP (Octanol-Water Partition Coefficient)ThermodynamicImportant for anti-Gram-negative activity, indicating hydrophobic interactions. nih.gov
Molar RefractivityPhysicochemicalImportant for anti-Gram-negative activity, indicating steric and dispersion interactions. nih.gov

Molecular Interactions and Docking Studies of 4 Chloro N 2,5 Dimethylphenyl Benzamide with Biological Macromolecules

Protein-Ligand Docking Simulations

Protein-ligand docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. This technique is instrumental in identifying potential binding sites and understanding the nature of the interactions that stabilize the ligand-protein complex.

Identification of Potential Binding Sites within Target Proteins (e.g., DprE1)

A crucial first step in drug discovery is the identification of a viable biological target. For many antimicrobial research efforts, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs.

The process of identifying a binding site for a ligand like 4-chloro-N-(2,5-dimethylphenyl)benzamide within a target protein such as DprE1 would typically involve the following steps:

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). For instance, the crystal structure of DprE1 complexed with an inhibitor is available under PDB code 4NCR. This structure would be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

Binding Site Prediction: The potential binding pockets on the protein surface are identified. This can be done using the co-crystallized ligand as a reference or through algorithms that search for cavities and grooves on the protein's surface that are large enough to accommodate the ligand.

Ligand Preparation: A three-dimensional model of this compound would be generated and its geometry optimized to find the most stable conformation.

Analysis of Binding Modes and Interaction Energies

Once a potential binding site is identified, molecular docking simulations are performed to predict how this compound would bind within that site. The simulation explores various possible conformations and orientations of the ligand within the binding pocket and calculates a scoring function to estimate the binding affinity for each pose.

The analysis of these results would focus on:

Binding Modes: The specific orientation and conformation of the ligand within the active site. This includes the spatial arrangement of the 4-chlorobenzoyl group and the 2,5-dimethylphenyl moiety.

Interaction Energies: These are calculated to quantify the strength of the binding. A more negative binding energy generally indicates a more stable and favorable interaction. For example, in studies of other benzamide (B126) derivatives, docking scores have been observed in the range of -8.0 to -11.1 kcal/mol against targets like α-glucosidase and α-amylase. tandfonline.com

Key Interactions: The specific types of non-covalent interactions between the ligand and the protein are identified. These can include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues of the protein.

To illustrate the type of data generated, the following table shows hypothetical binding energies and key interactions for this compound with a generic protein target, based on findings for similar compounds.

Parameter Predicted Value Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5-
Hydrogen Bonds2Tyr158, Ser210
Hydrophobic Interactions4Leu45, Val68, Ile121, Pro160
Pi-Pi Stacking1Phe212

This table is for illustrative purposes only, as specific docking data for this compound was not found in the reviewed literature.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of the protein and the ligand and the stability of their interactions.

An MD simulation of a this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: The simulation is run for a specific period, often nanoseconds to microseconds, tracking the positions and velocities of all atoms.

Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the complex. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation.

The following interactive table presents hypothetical RMSD values from a simulated trajectory, illustrating how the stability of a ligand-protein complex can be assessed.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.00.0
101.20.8
201.51.0
301.40.9
401.61.1
501.51.0

This data is hypothetical and serves to illustrate the output of a molecular dynamics simulation.

Mechanistic Insights from Computational Binding Studies

By combining the insights from molecular docking and molecular dynamics simulations, researchers can develop a comprehensive understanding of the mechanism of action of a compound like this compound at the molecular level.

These computational studies can provide valuable mechanistic insights by:

Identifying Key Residues for Binding: Pinpointing the specific amino acids in the protein's active site that are critical for ligand recognition and binding.

Explaining Structure-Activity Relationships (SAR): By comparing the binding of a series of related compounds, computational studies can explain why certain chemical modifications lead to increased or decreased activity. For example, the presence and position of the chloro and dimethylphenyl groups on the benzamide scaffold would significantly influence its binding affinity and specificity.

Predicting Resistance Mutations: In the context of antimicrobial drug development, these studies can predict which mutations in the target protein might lead to drug resistance by altering the binding site.

Guiding Lead Optimization: The detailed understanding of the binding mode and interactions can guide medicinal chemists in designing new analogs of this compound with improved potency and selectivity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of computational studies. For instance, studies on similar benzamide derivatives have shown strong protein binding capacity (95.75–100%) and low to moderate in vivo blood-brain barrier penetration. nih.gov

Emerging Research Directions and Future Prospects for 4 Chloro N 2,5 Dimethylphenyl Benzamide Research

Investigation of Novel Biological Applications

The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, showcasing a remarkable diversity of biological activities. nanobioletters.com These include antimicrobial, anti-inflammatory, anti-cancer, and antipsychotic properties. researchgate.net This inherent versatility suggests that the biological profile of 4-chloro-N-(2,5-dimethylphenyl)benzamide may extend beyond its currently known functions. Future research is anticipated to delve into previously unexplored therapeutic areas.

Table 1: Established and Potential Biological Activities of Benzamide Derivatives

Biological Activity Description Key Research Findings
Antifungal Inhibition of fungal growth. Certain novel benzamide derivatives have shown potent activity against various phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. acs.orgsemanticscholar.org
Insecticidal Toxic to insects. Benzamides substituted with specific heterocyclic moieties, such as 1,2,4-oxadiazole, have demonstrated significant larvicidal activity against various insect species. nih.govresearchgate.net
Antimicrobial Inhibition of bacterial growth. Amide derivatives of benzoic acids have a long history of study for their antibacterial effects against various strains. nanobioletters.com
Anti-inflammatory Reduction of inflammation. The benzamide structure is a core component of molecules designed to interact with targets in inflammatory pathways.
Anticancer Inhibition of cancer cell proliferation. Benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents.

| Antipsychotic | Management of psychosis. | The benzamide chemical class includes drugs that act as antagonists at dopamine (B1211576) D2 receptors. |

Future investigations will likely involve high-throughput screening of this compound and its newly synthesized analogues against a broad range of biological targets. For instance, its potential as an antifungal or insecticidal agent is a promising avenue, given that many substituted benzamides have shown efficacy in these areas. semanticscholar.orgnih.gov Research into its anti-inflammatory and analgesic properties is also warranted, as the N-phenylbenzamide core is a common feature in molecules with these activities. Furthermore, exploring its effects on neurological targets could uncover novel applications in treating central nervous system disorders.

Advancements in Synthetic Methodologies for Complex Benzamide Analogues

Traditional methods for amide bond formation, while reliable, often require harsh conditions or stoichiometric activating agents. The future of synthesizing complex analogues of this compound will undoubtedly leverage more sophisticated and sustainable synthetic strategies. These advancements will be crucial for generating diverse chemical libraries needed for extensive biological screening.

Recent progress in organic synthesis offers a glimpse into the future of benzamide preparation:

Catalytic Amidation: The development of novel catalysts for the direct amidation of carboxylic acids with amines is a significant step forward. This approach avoids the need for pre-activation of the carboxylic acid, reducing waste and improving atom economy.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety, and easier scalability for the production of benzamide analogues.

Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com The application of MCRs to the synthesis of benzamide-containing scaffolds can rapidly generate structural diversity.

Late-Stage Functionalization: Techniques that allow for the modification of a complex molecule in the final steps of a synthesis are invaluable. These methods would enable the diversification of the this compound core, allowing for the introduction of various functional groups to fine-tune its biological activity.

By embracing these modern synthetic methods, chemists will be able to construct intricate and novel benzamide analogues that are currently inaccessible. This will open up new regions of chemical space for exploration and increase the probability of discovering compounds with enhanced potency and selectivity.

Application of Chemoinformatics and Machine Learning in Compound Design

The integration of computational tools is revolutionizing the field of drug discovery and materials science. nih.gov Chemoinformatics and machine learning are no longer just supplementary techniques but are becoming central to the design and optimization of new molecules. nih.gov For this compound, these computational approaches offer a powerful strategy to accelerate the discovery of novel analogues with desired properties.

Table 2: Computational Approaches in Benzamide Analogue Design

Computational Tool Application Potential Impact
Chemoinformatics Analysis of chemical databases, prediction of physicochemical properties (e.g., solubility, lipophilicity), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. nih.govnih.gov Enables the early-stage filtering of compounds with undesirable properties, saving time and resources.
Machine Learning Development of Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, virtual screening of large compound libraries, and de novo design of molecules with specific activity profiles. nih.govcam.ac.uk Accelerates the identification of promising lead compounds and suggests novel chemical structures that may not be intuitively obvious.
Molecular Docking Simulation of the interaction between a ligand (benzamide analogue) and a biological target (e.g., an enzyme or receptor). Provides insights into the binding mode and can help in the rational design of more potent inhibitors.

| Molecular Dynamics | Simulation of the dynamic behavior of a ligand-protein complex over time. | Offers a more detailed understanding of the stability of the interaction and the role of conformational changes. nih.gov |

In the context of this compound, machine learning models can be trained on existing data for other benzamides to predict potential biological targets and activities for novel derivatives. cam.ac.uk Virtual screening can then be used to test millions of virtual compounds against these targets, prioritizing a smaller, more manageable number for actual synthesis and testing. This data-driven approach significantly enhances the efficiency of the discovery pipeline, allowing researchers to focus their efforts on the most promising candidates. nih.gov

Contributions to Fundamental Understanding of Benzamide Chemistry and Biology

The focused study of this compound and its systematically designed analogues can provide valuable insights that transcend the specific compound itself, contributing to the broader understanding of benzamide chemistry and biology.

A key area of contribution is the elucidation of Structure-Activity Relationships (SAR) . By synthesizing a series of analogues where specific parts of the this compound molecule are systematically modified, researchers can determine which structural features are critical for a particular biological effect. nih.govacs.org For example, investigating the impact of changing the substitution pattern on both the chlorobenzoyl and the dimethylphenyl rings can reveal key electronic and steric requirements for activity. acs.org These SAR studies provide a roadmap for the rational design of future benzamide-based compounds with improved properties. nih.gov

Furthermore, investigating the chemical reactivity and synthetic accessibility of these compounds contributes to the fundamental knowledge base of organic chemistry. Developing novel synthetic routes or understanding the mechanistic details of reactions involving the benzamide core can have applications far beyond this specific class of molecules. From a biological perspective, identifying the molecular targets and mechanisms of action for active analogues of this compound can help to unravel complex biological pathways, potentially identifying new targets for therapeutic intervention.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(2,5-dimethylphenyl)benzamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling between 4-chlorobenzoyl chloride and 2,5-dimethylaniline. Key steps include:

  • Reagent Selection: Use anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Temperature Control: Maintain 0–5°C during the reaction to minimize side reactions.
  • Purification: Recrystallization from ethanol or methanol yields high-purity crystals (≥98% by HPLC). Confirm purity via melting point analysis (reported range: 145–148°C) and NMR spectroscopy .
  • Troubleshooting: Impurities often arise from incomplete substitution; monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3).

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structural Features: The molecule adopts a planar conformation due to intramolecular hydrogen bonding (N–H⋯O=C).
  • Validation: Compare bond lengths (e.g., C–Cl: 1.74 Å) and angles with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to resolve discrepancies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Employ quantum mechanical calculations to map reaction pathways:

  • Software Tools: Gaussian 16 or ORCA for DFT simulations.
  • Parameters: Calculate activation energies for substitution at the 4-chloro position versus the methylated aryl ring.
  • Outcome: Predict regioselectivity (e.g., chloro group reacts 10× faster than methyl-substituted positions in SNAr reactions) .
  • Validation: Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FTIR data .

Q. What strategies resolve contradictions in fluorescence intensity data during spectrofluorometric studies?

Methodological Answer: Contradictions often arise from solvent polarity or pH effects. Mitigate via:

  • Solvent Screening: Test in DMSO, acetonitrile, and aqueous buffers.
  • pH Optimization: Fluorescence peaks at pH 7.4 (λex = 280 nm, λem = 340 nm) but quenches below pH 5 due to protonation of the amide group.
  • Data Normalization: Use internal standards (e.g., quinine sulfate) to calibrate intensity .

Q. How does factorial design optimize reaction conditions for scaling up synthesis?

Methodological Answer: Apply a 2<sup>3</sup> factorial design to test variables:

  • Factors: Temperature (25°C vs. 60°C), catalyst loading (0.5% vs. 2.0% Pd/C), and solvent (ethanol vs. DMF).
  • Response Metrics: Yield (%) and purity (HPLC area %).
  • Analysis: Pareto charts identify temperature as the most significant factor (p < 0.05). Optimal conditions: 60°C, 2.0% Pd/C, ethanol (yield: 92%, purity: 99%) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Steps include:

  • Solvent Correction: Use the IEFPCM solvation model in DFT calculations to simulate DMSO-d6 or CDCl3 environments.
  • Dynamic Effects: Perform molecular dynamics (MD) simulations to account for rotational barriers in the amide bond.
  • Case Example: Computed δ<sup>13</sup>C for the carbonyl carbon (168.5 ppm) vs. experimental (170.2 ppm) aligns after solvation correction .

Biochemical and Pharmacological Research

Q. What in vitro assays assess the compound’s enzyme inhibition potential?

Methodological Answer: Target enzymes (e.g., bacterial PPTases) using:

  • Kinetic Assays: Monitor NADH consumption at 340 nm in a coupled enzyme system.
  • IC50 Determination: Dose-response curves (0.1–100 µM) with nonlinear regression analysis (GraphPad Prism).
  • Validation: Compare with positive controls (e.g., triclosan, IC50 = 2.5 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.